Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Overview
Description
“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is related to Methyl 5-Methyl-3-isoxazolecarboxylate, which is used in the synthesis of Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .
Synthesis Analysis
The synthesis of isoxazole derivatives has been a field of interest for many years due to their wide range of biological activities . In one synthetic route, the intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate . This intermediate was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzyloxy)isoxazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 233.220 Da .Chemical Reactions Analysis
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a white to off-white crystalline powder . Its molecular weight is 233.220 Da .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Eco-friendly Synthetic Strategies
Given the significance of isoxazoles, it’s imperative to develop new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, it’s crucial to develop alternate metal-free synthetic routes .
Biological Activities
Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Antifungal Activities
Some isoxazole derivatives have been synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .
Antibacterial Potential
Certain isoxazole derivatives have been synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, to which this compound belongs, have a wide range of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The exact interaction of Methyl 3-(benzyloxy)isoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other activities . The specific effects of Methyl 3-(benzyloxy)isoxazole-5-carboxylate would depend on its specific targets and mode of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHWSHWVRBGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415892 | |
Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
CAS RN |
205115-22-6 | |
Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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